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An In-depth Examination of the Physical, Chemical, and Spectroscopic Properties of a Versatile

Organometallic Cluster

Abstract
Triruthenium dodecacarbonyl, with the chemical formula Ru₃(CO)₁₂, is a key starting material

and catalyst in organometallic chemistry. This document provides a detailed overview of its

core physical and chemical properties, spectroscopic signature, and structural features. It is

intended for researchers, scientists, and professionals in drug development and related fields

who utilize ruthenium-based compounds. This guide includes tabulated data for easy

reference, detailed experimental protocols for its synthesis and common reactions, and

visualizations to illustrate its structure and reactivity pathways.

Physical and Spectroscopic Properties
Triruthenium dodecacarbonyl is a crystalline solid, appearing as dark orange crystals. It is air-

stable and soluble in nonpolar organic solvents, but insoluble in water.[1][2] Key physical and

spectroscopic data are summarized in the tables below.

Table 1: Physical Properties of Ru₃(CO)₁₂
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Property Value

Molecular Formula C₁₂O₁₂Ru₃

Molar Mass 639.33 g/mol [2]

Appearance Dark orange solid/crystals[2]

Melting Point 150-155 °C (decomposes)[3]

Solubility
Soluble in nonpolar organic solvents; Insoluble

in water[1][2]

Density 2.48 g/cm³[2]

Table 2: Spectroscopic Data for Ru₃(CO)₁₂
Spectroscopic Technique Key Features and Values

Infrared (IR) Spectroscopy
ν(CO) bands at 2061, 2031, and 2011 cm⁻¹ (in

hexane solution)[1]

¹³C Nuclear Magnetic Resonance (NMR) Data available from solid-state NMR studies[4]

⁹⁹Ru Nuclear Magnetic Resonance (NMR)

Characterized by a low quadrupole moment,

making it suitable for NMR studies of ruthenium-

containing compounds[4]

Molecular Structure and Crystallographic Data
The molecular structure of Ru₃(CO)₁₂ consists of a triangular cluster of three ruthenium atoms.

Each ruthenium atom is coordinated to four carbon monoxide (CO) ligands. The overall

molecule possesses D₃h symmetry.[1] Key crystallographic data are presented in Table 3.
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Caption: Molecular structure of Triruthenium dodecacarbonyl.

Table 3: Crystallographic Data for Ru₃(CO)₁₂

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12385941?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Crystal System Trigonal

Space Group R-3

Ru-Ru Bond Length 2.848 Å

Ru-C Bond Length (axial) 1.93 Å

Ru-C Bond Length (equatorial) 1.94 Å

C-O Bond Length 1.14 Å

Chemical Properties and Reactivity
Triruthenium dodecacarbonyl is a versatile precursor for a wide range of organoruthenium

compounds.[2] Its reactivity is characterized by several key transformations, including

substitution of CO ligands, fragmentation of the trinuclear core, and catalytic activity in various

organic reactions.

Key reactions include:

Substitution Reactions: The CO ligands can be substituted by various other ligands, such as

phosphines, isocyanides, and alkenes.[2]

Cluster Fragmentation: Under certain conditions, such as treatment with 1,5-cyclooctadiene,

the Ru₃ core can fragment to form mononuclear ruthenium complexes.[2]

Formation of Carbido Clusters: At high temperatures, Ru₃(CO)₁₂ can convert to clusters

containing interstitial carbide ligands.[2]

Catalysis: It serves as a catalyst for reactions such as C-H bond activation, carbonylation,

and cycloadditions.[3][5]
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Caption: Key reactivity pathways of Triruthenium dodecacarbonyl.

Experimental Protocols
Synthesis and Purification of Ru₃(CO)₁₂
A common and convenient method for the synthesis of Ru₃(CO)₁₂ involves the reduction of a

ruthenium(III) precursor in the presence of carbon monoxide.[6]

Materials:

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

2-ethoxyethanol

Potassium hydroxide (KOH)

Carbon monoxide (CO) gas

Inert gas (Nitrogen or Argon)

Procedure:

A solution of RuCl₃·xH₂O in 2-ethoxyethanol is prepared in a three-necked flask equipped

with a reflux condenser, a gas inlet, and a means for solid addition.
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The solution is deaerated by bubbling with an inert gas.

A steady stream of carbon monoxide is then introduced into the solution.

The mixture is heated to approximately 80°C for about 45 minutes, during which the color

changes to blood red. The temperature is then raised to reflux (around 135°C) until the

solution becomes a clear golden yellow.[6]

The solution is cooled to 75°C, and solid KOH pellets are added.

The solution will darken, and after about 15-20 minutes, orange crystals of Ru₃(CO)₁₂ will

begin to precipitate.

The reaction is allowed to proceed for a total of 45 minutes at 75°C, after which the heating

is stopped, but CO bubbling and stirring are maintained as the flask slowly cools to room

temperature.

The crystalline product is collected by filtration, washed with ethanol and water to remove

any KCl by-product, and dried under vacuum.

Purification: For higher purity, the crude product can be purified by column chromatography on

silica gel using dichloromethane as the eluent.[6]
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Caption: General workflow for the synthesis of Ru₃(CO)₁₂.
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General Procedure for Ligand Substitution Reaction
This protocol describes a typical procedure for the substitution of a CO ligand in Ru₃(CO)₁₂ with

a phosphine ligand.

Materials:

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

Phosphine ligand (e.g., triphenylphosphine, PPh₃)

Anhydrous, deoxygenated solvent (e.g., THF or toluene)

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve Ru₃(CO)₁₂ in the chosen solvent.

Add the desired molar equivalent of the phosphine ligand to the solution.

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of

the phosphine ligand. The progress of the reaction can be monitored by thin-layer

chromatography or IR spectroscopy (observing the shift in the ν(CO) bands).

Upon completion, the solvent is removed under reduced pressure.

The resulting solid is then purified, typically by recrystallization or column chromatography, to

isolate the desired substituted cluster (e.g., Ru₃(CO)₁₁(PPh₃)).

Catalytic C-H Bond Activation and Carbonylation: An
Exemplary Protocol
The following is a general procedure for the Ru₃(CO)₁₂-catalyzed carbonylation of a C-H bond,

as demonstrated in the reaction of pyridylbenzenes with CO and an alkene.[5]

Materials:
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Substrate (e.g., 2-phenylpyridine)

Alkene (e.g., ethylene)

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

Anhydrous, deoxygenated solvent (e.g., toluene)

High-pressure reactor (autoclave)

Procedure:

To a high-pressure reactor, add the substrate, solvent, and a catalytic amount of Ru₃(CO)₁₂.

The reactor is sealed, flushed with carbon monoxide, and then pressurized with CO to the

desired pressure (e.g., 20 atm).

The alkene is then introduced into the reactor.

The reaction mixture is heated to the specified temperature (e.g., 160°C) with stirring for the

required duration.

After cooling to room temperature, the excess gas is carefully vented.

The reaction mixture is then worked up, which may involve filtration to remove the catalyst,

followed by solvent evaporation and purification of the product by column chromatography.

Safety Information
Triruthenium dodecacarbonyl should be handled with care in a well-ventilated fume hood. It is

harmful if inhaled or swallowed. As a source of carbon monoxide, it is toxic. Appropriate

personal protective equipment, including gloves and safety glasses, should be worn at all

times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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